5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide
Overview
Description
5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrazole ring, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the pyrazole ring and the benzylamine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formations. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and have been studied for their versatility in organic synthesis and medicinal chemistry.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
Indole derivatives: Indole derivatives also feature a nitrogen-containing heterocycle and have diverse applications in pharmaceuticals.
Uniqueness
What sets 5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[[benzyl(methyl)amino]methyl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14(18-13-25(4)22-15(18)2)21-20(26)19-10-17(27-23-19)12-24(3)11-16-8-6-5-7-9-16/h5-10,13-14H,11-12H2,1-4H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBIBRHVQBNEBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=NOC(=C2)CN(C)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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